3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid
Description
3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid is a sulfonamide-containing carboxylic acid with the molecular formula C₉H₈Cl₂O₄S and a molecular weight of 295.13 g/mol . Its structure features a 2,5-dichlorophenyl group linked via a sulfonyl bridge to a propanoic acid moiety, as depicted in its SMILES notation: C1=CC(=C(C=C1Cl)S(=O)(=O)CCC(=O)O)Cl . This compound is cataloged under CAS RN 1437794-71-2 and PubChem CID 6611193 . The sulfonyl group and chlorine substituents contribute to its electron-withdrawing properties, enhancing acidity and influencing reactivity.
Properties
IUPAC Name |
3-(2,5-dichlorophenyl)sulfonylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O4S/c10-6-1-2-7(11)8(5-6)16(14,15)4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRCODWHIATPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with propanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide or thiol group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the sulfonyl or chlorophenyl groups.
Scientific Research Applications
3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications, particularly in the context of sulfonylation reactions.
Mechanism of Action
The mechanism of action of 3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid involves its ability to undergo sulfonylation reactions, where the sulfonyl group can react with nucleophiles such as amines or thiols. This reactivity is leveraged in various biochemical assays to study protein modifications and interactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Properties of 3-[(2,5-Dichlorophenyl)sulfonyl]propanoic Acid and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Key Functional Groups | |
|---|---|---|---|---|---|---|
| This compound | C₉H₈Cl₂O₄S | 295.13 | 2,5-dichlorophenyl, sulfonyl | Not reported | Sulfonyl, carboxylic acid | |
| 3-(2,5-Dichlorophenyl)propanoic acid | C₉H₈Cl₂O₂ | 219.06 | 2,5-dichlorophenyl | Not reported | Carboxylic acid | |
| 3-(2-Methoxyphenyl)propanoic acid | C₁₀H₁₂O₃ | 180.20 | 2-methoxyphenyl | 85–89 | Methoxy, carboxylic acid | |
| 3-{4-(3,4-Dichlorophenyl)-1,3-thiazol-2-ylamino}propanoic acid (3h) | C₂₀H₁₈Cl₂N₂O₂S | 433.34 | 3,4-dichlorophenyl, thiazole, dimethylphenyl | 114–115 | Thiazole, amino, carboxylic acid |
Impact of Substituents on Physical and Chemical Properties
Electron-Withdrawing vs. Electron-Donating Groups: The sulfonyl group in the target compound enhances acidity compared to analogs like 3-(2-methoxyphenyl)propanoic acid (methoxy is electron-donating, pKa ~4.5–5.0). The sulfonyl group (pKa ~1–2 for sulfonic acids) and chlorine atoms likely lower the carboxylic acid’s pKa further, increasing solubility in polar solvents . 3-(2,5-Dichlorophenyl)propanoic acid lacks the sulfonyl group, resulting in a lower molecular weight (219.06 vs.
Thermal Stability :
- Thiazole-containing analogs (e.g., compound 3h ) exhibit higher melting points (114–115°C) due to rigid aromatic systems and hydrogen-bonding capacity . The target compound’s melting point is unreported but may align with sulfonamide derivatives (typically 100–150°C).
Synthetic Yields: Thiazole derivatives in show yields of 76–86%, suggesting efficient synthesis routes for complex analogs .
Biological Activity
3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10Cl2O4S
- Molecular Weight : 303.16 g/mol
- Structure : The compound features a propanoic acid moiety attached to a sulfonyl group and a dichlorophenyl ring, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with propanoic acid in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic acyl substitution, leading to the formation of the sulfonic acid derivative.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives containing the 2,5-dichlorophenyl scaffold have shown promising activity against various Gram-positive and Gram-negative bacteria. The presence of chlorine atoms enhances lipophilicity and electrophilicity, improving their interaction with microbial targets .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 2 µg/mL |
| Compound B | Escherichia coli | 4 µg/mL |
| This compound | Pending Research | Pending Research |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies on structurally related compounds suggest that modifications to the phenyl ring can significantly influence anticancer activity against various cancer cell lines. For instance, compounds with electron-withdrawing groups like dichloro substitutions have demonstrated enhanced activity against colorectal cancer cells (Caco-2) .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | Percentage Inhibition |
|---|---|---|
| Compound C | Caco-2 | 39.8% |
| Compound D | A549 | 31.9% |
| This compound | Pending Research | Pending Research |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated various derivatives of sulfonamide compounds against methicillin-resistant Staphylococcus aureus (MRSA). It was found that compounds with similar structural features to this compound exhibited potent antibacterial effects, suggesting potential for development as new antibiotics .
- Anticancer Screening : Another investigation focused on the cytotoxic effects of thiazole derivatives on cancer cell lines. Results indicated that specific substitutions on the aromatic ring could enhance or diminish anticancer activity, highlighting the importance of structural optimization in drug design .
Q & A
Q. What are the established synthetic routes for 3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid, and what critical reaction parameters influence yield?
Methodological Answer: Synthesis typically involves sulfonylation of a propanoic acid precursor with 2,5-dichlorophenylsulfonyl chloride under controlled conditions. Key parameters include:
- Temperature: Maintain 0–5°C during sulfonylation to minimize side reactions like over-sulfonation.
- Solvent System: Use anhydrous dichloromethane or tetrahydrofuran (THF) to stabilize reactive intermediates.
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
- Catalysis: Triethylamine or pyridine as a base to neutralize HCl byproducts .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Identify aromatic protons (δ 7.4–8.1 ppm, doublets from 2,5-dichloro substitution) and sulfonyl/propanoic acid protons (δ 3.1–3.5 ppm).
- 13C NMR: Confirm sulfonyl (C-SO2) at ~125–130 ppm and carboxylic acid (C=O) at ~170 ppm .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with mobile phase (acetonitrile:0.1% TFA in water, 70:30) to assess purity (>98%) .
- Mass Spectrometry (MS): ESI-MS in negative mode confirms molecular ion [M-H]⁻ at m/z 308.99 (calculated for C₉H₇Cl₂O₄S) .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
- Emergency Measures:
- Storage: Store in a tightly sealed container at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or interaction of this compound with biological targets?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase). Parameterize the sulfonyl group as a hydrogen-bond acceptor.
- Quantum Mechanics (QM): Calculate electrostatic potential surfaces to identify reactive sites (e.g., sulfonyl oxygen nucleophilicity) .
- Molecular Dynamics (MD): Simulate solvation effects in aqueous buffers (TIP3P water model) to predict solubility and aggregation behavior .
Q. How can researchers resolve discrepancies in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation: Compare experimental NMR data with NIST Chemistry WebBook entries for analogous sulfonylated propanoic acids .
- Isotopic Labeling: Synthesize deuterated analogs (e.g., D₂O exchange) to confirm labile proton assignments (e.g., carboxylic acid -OH) .
- X-ray Crystallography: Recrystallize the compound from DMSO/water to obtain single crystals for definitive structural confirmation .
Q. What strategies optimize the compound’s solubility for in vitro assays?
Methodological Answer:
- Co-Solvents: Prepare stock solutions in DMSO (≤5% v/v) and dilute into assay buffers (PBS, pH 7.4) to minimize precipitation .
- pH Adjustment: Increase solubility by deprotonating the carboxylic acid group at pH > 4.5. Use sodium bicarbonate (10 mM) to buffer solutions .
- Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes (10–100 nm size) to enhance bioavailability in cell culture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
